N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that features multiple functional groups, including furan, pyrazole, pyrimidine, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Synthesis of the pyrimidine ring: This step involves the condensation of an aldehyde with urea or thiourea.
Coupling reactions: The furan and benzamide groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrimidine ring may produce dihydropyrimidines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Medicinal Chemistry: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to bind to various biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-(furan-2-yl)-1H-pyrazol-5-yl)-benzamide: Lacks the pyrimidine and trifluoromethyl groups.
N-(1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-benzamide: Lacks the furan and trifluoromethyl groups.
Uniqueness
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H15F6N5O3 |
---|---|
Molecular Weight |
559.4 g/mol |
IUPAC Name |
N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C26H15F6N5O3/c27-25(28,29)16-9-15(10-17(11-16)26(30,31)32)23(39)34-21-12-19(20-7-4-8-40-20)36-37(21)24-33-18(13-22(38)35-24)14-5-2-1-3-6-14/h1-13H,(H,34,39)(H,33,35,38) |
InChI Key |
SLYSFFYBTFYZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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